N2-Des(L-valinyl) N2-Formal Lopinavir-d9
Description
Properties
Molecular Formula |
C₂₉H₂₅D₉N₂O₄ |
|---|---|
Molecular Weight |
483.65 |
Synonyms |
N-((2S,4S,5R)-5-Benzyl-9-(2,6-dimethylphenyl)-4-hydroxy-7-oxo-1-phenylnonan-2-yl)formamide-d9 |
Origin of Product |
United States |
Significance of Deuterated Analogs in Modern Chemical Biology Research
Deuterated analogs, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium (B1214612), are invaluable tools in contemporary scientific investigation. pharmafocusasia.comnih.gov This isotopic substitution, while seemingly minor, can have profound effects on the physicochemical properties of a molecule without altering its fundamental chemical structure or biological activity. nih.gov The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov This difference in bond energy can significantly slow down metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. nih.gov
In drug discovery and development, this "deuterium switch" can be strategically employed to enhance a drug's pharmacokinetic profile, potentially leading to improved efficacy and safety. pharmafocusasia.com By selectively deuterating metabolically vulnerable positions, or "soft spots," on a drug molecule, researchers can reduce the rate of its breakdown in the body, leading to lower and less frequent dosing. pharmafocusasia.com Furthermore, deuteration can minimize the formation of unwanted or toxic metabolites. pharmafocusasia.comresearchgate.net Beyond improving drug properties, deuterated compounds are extensively used as internal standards in quantitative bioanalysis, such as mass spectrometry-based assays, to ensure the accuracy and precision of measurements of their non-deuterated counterparts in biological matrices. nih.gov
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and characterizing N2-Des(L-valinyl) N2-Formal Lopinavir-d9 in preclinical studies?
- Methodological Answer: Synthesis should follow deuterium incorporation protocols to ensure isotopic purity, validated via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For characterization, use HPLC with internal standards (e.g., norleucine) to confirm molar ratios of structural analogs, as outlined in amino acid analysis guidelines . Report reaction conditions, purification steps, and analytical validation metrics per NIH preclinical reporting standards .
Q. How should researchers design stability studies for this compound under varying experimental conditions?
- Methodological Answer: Conduct forced degradation studies (e.g., exposure to heat, light, pH extremes) followed by LC-MS analysis to identify degradation products. Use kinetic modeling to predict shelf-life and validate stability-indicating methods via peak purity tests. Document storage conditions (temperature, humidity) and batch-specific variability to ensure reproducibility .
Q. What statistical frameworks are recommended for analyzing dose-response relationships in antiviral activity assays?
- Methodological Answer: Employ nonlinear regression models (e.g., four-parameter logistic curves) to calculate IC50 values. Include replicates (n ≥ 3) and controls for assay normalization. Address outliers using Grubbs’ test and report confidence intervals. Adhere to predefined statistical thresholds (e.g., p < 0.05) as per preclinical checklists .
Advanced Research Questions
Q. How can researchers resolve contradictions in metabolic stability data between in vitro and in vivo models for this compound?
- Methodological Answer: Perform interspecies comparison studies using liver microsomes or hepatocytes from multiple organisms (e.g., human, rat). Validate findings with isotopic tracing (d9 labeling) to track metabolite formation. Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile discrepancies in clearance rates .
Q. What experimental strategies optimize the deuterium retention efficiency of this compound during long-term pharmacokinetic studies?
- Methodological Answer: Use deuterium oxide (D2O) in formulation buffers to minimize proton exchange. Monitor isotopic integrity via time-course HRMS and correlate with bioavailability metrics. Conduct temperature-controlled in vivo studies to assess isotope effects on half-life .
Q. How do structural modifications (N2-des-valinyl and formal groups) impact target binding kinetics compared to native lopinavir?
- Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KD) and stoichiometry. Compare thermodynamic profiles (ΔH, ΔS) with molecular docking simulations. Use wild-type and mutant protease variants to map resistance-associated mutations .
Q. What methodologies address batch-to-batch variability in synthesizing deuterated analogs like this compound?
- Methodological Answer: Implement quality-by-design (QbD) principles, including design of experiments (DoE) to optimize reaction parameters (e.g., catalyst loading, temperature). Use multivariate analysis (e.g., PCA) to identify critical process parameters and validate consistency via NMR spectral fingerprinting .
Data Interpretation and Contradiction Analysis
Q. How should researchers interpret conflicting results in enzymatic inhibition assays across different HIV-1 subtypes?
- Methodological Answer: Perform subtype-specific protease expression and purification to control for enzymatic variability. Use normalized activity ratios (e.g., fold-change vs. wild-type) and apply mixed-effects models to account for inter-subtype genetic diversity. Cross-validate with clinical isolate testing .
Q. What steps are critical for validating the specificity of this compound in complex biological matrices?
- Methodological Answer: Use stable isotope dilution assays (SIDA) with deuterated internal standards to mitigate matrix effects. Confirm specificity via MRM transitions in LC-MS/MS and compare extraction recovery rates across matrices (e.g., plasma, tissue homogenates) .
Tables for Key Data Interpretation
| Parameter | Recommended Method | Validation Criteria | Reference |
|---|---|---|---|
| Isotopic Purity | HRMS (Resolution > 30,000) | Deuterium enrichment ≥ 98% | |
| Binding Affinity (KD) | SPR or ITC | R² > 0.95 in triplicate runs | |
| Metabolic Stability (t1/2) | Liver Microsome Assay | Coefficient of variation (CV) < 15% | |
| Batch Consistency | PCA of NMR Spectra | Clustering within 95% confidence interval |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
